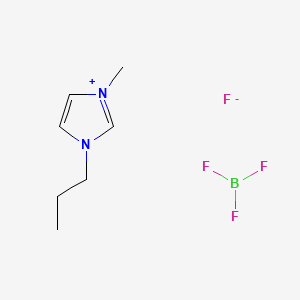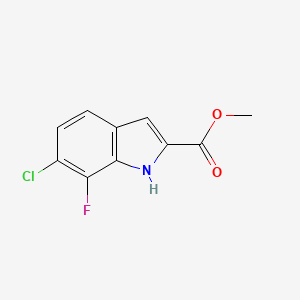
2-Chloro-3-methoxyisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methoxyisonicotinonitrile is a heterocyclic aromatic compound with the molecular formula C₇H₅ClN₂O. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyisonicotinonitrile typically involves the chlorination of 3-methoxyisonicotinonitrile. One common method includes the use of thionyl chloride as a chlorinating agent under controlled temperature conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods ensures the efficient production of this compound .
化学反应分析
Types of Reactions: 2-Chloro-3-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions include various substituted isonicotinonitrile derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
2-Chloro-3-methoxyisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-3-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
2-Chloroisonicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxyisonicotinonitrile: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Chloro-4-methoxyisonicotinonitrile: Similar structure but with the methoxy group at a different position, leading to variations in its chemical behavior.
Uniqueness: 2-Chloro-3-methoxyisonicotinonitrile is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and versatility in synthetic applications.
属性
IUPAC Name |
2-chloro-3-methoxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-5(4-9)2-3-10-7(6)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDJGMVPNGNEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)

![(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(2,4-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B8245153.png)









